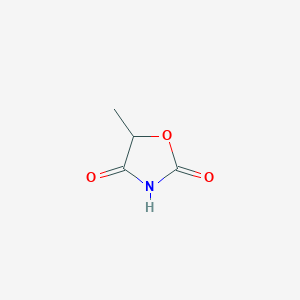

5-Methyl-2,4-oxazolidinedione

Description

Historical Perspectives on Oxazolidinedione Compounds in Therapeutic Development

The therapeutic potential of the oxazolidinedione class of compounds first came to prominence in the mid-20th century with the discovery of their anticonvulsant properties. nih.gov This era marked a significant advancement in the management of epilepsy, particularly absence seizures. nih.govwikipedia.org

One of the earliest and most notable members of this class was Trimethadione (B1683041), introduced in the 1940s. nih.govwikipedia.org Its development was a pivotal moment, as it provided a novel therapeutic option for patients with petit mal epilepsy, a condition for which previous treatments were largely ineffective. nih.govtaylorandfrancis.com Following the success of Trimethadione, another analogue, Paramethadione (B1678424), was developed and approved in 1949. wikipedia.org While not as potent as Trimethadione, it offered a different profile of effects and contributed to the therapeutic arsenal (B13267) against epilepsy. wikipedia.org

However, the use of these early oxazolidinedione anticonvulsants was not without challenges. Concerns over adverse effects eventually led to a decline in their use, with safer alternatives taking their place. drugs.com Despite this, their historical importance remains, as they paved the way for further research into heterocyclic compounds for neurological disorders. nih.gov

| Drug | Year of Introduction/Approval | Key Therapeutic Use |

| Trimethadione | 1944 | Absence seizures |

| Paramethadione | 1949 | Absence seizures |

Chemical Significance of the 2,4-Oxazolidinedione (B1205460) Core in Medicinal Chemistry

The 2,4-oxazolidinedione ring is a five-membered heterocycle containing two carbonyl groups, a nitrogen atom, and an oxygen atom. ontosight.ai This structural motif is considered a "pharmacophore," a key molecular framework that can interact with biological targets to elicit a pharmacological response. ebi.ac.uknih.gov Its versatility has led to its incorporation into a wide array of compounds with diverse therapeutic activities beyond anticonvulsant effects. ebi.ac.ukresearchgate.net

The chemical properties of the 2,4-oxazolidinedione core, such as its ability to participate in hydrogen bonding and its relative metabolic stability, make it an attractive scaffold for drug design. bohrium.com Medicinal chemists have extensively modified this core at various positions to create libraries of derivatives with tailored biological activities. nih.govresearchgate.net These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. ontosight.ai

The oxazolidinedione scaffold has been explored for a range of therapeutic applications, including:

Antimicrobial agents: Some derivatives have shown activity against bacteria. nih.gov

Antidiabetic agents: Certain 2,4-oxazolidinediones have been investigated as insulin (B600854) sensitizers. acs.orgnih.gov

Anti-inflammatory agents: Research has pointed to the anti-inflammatory potential of some compounds in this class. researchgate.netresearchgate.net

Anticancer agents: The oxazolidinedione structure has been incorporated into molecules with potential anticancer properties. nih.govontosight.ai

Overview of Academic Research on 5-Methyl-2,4-oxazolidinedione and its Structural Analogs

Academic research into 5-Methyl-2,4-oxazolidinedione and its structural analogs has focused on synthesizing new derivatives and evaluating their biological activities. These studies often involve modifying the core structure to explore structure-activity relationships (SAR).

One area of investigation has been the synthesis of 5-substituted-1,3-oxazolidine-2,4-dione derivatives and their evaluation for anti-inflammatory activity. researchgate.netresearchgate.net For instance, the condensation of 5-methyl-1,3-oxazolidine-2,4-dione with various aromatic reagents has yielded compounds with moderate to good anti-inflammatory effects in preclinical models. researchgate.net

Furthermore, research has explored the potential of 5-substituted 2,4-oxazolidinediones as antidiabetic agents. Studies have shown that certain derivatives exhibit potent glucose-lowering activities in animal models of diabetes. acs.org For example, specific enantiomers of some analogs have demonstrated significantly higher potency than existing drugs. acs.org

The synthesis of novel analogs of 5-Methyl-2,4-oxazolidinedione continues to be an active area of research, with the aim of developing new therapeutic agents with improved efficacy and safety profiles. sioc-journal.cntandfonline.com These investigations contribute to a deeper understanding of the chemical and biological properties of this versatile heterocyclic scaffold.

| Compound Class | Therapeutic Target | Research Focus |

| 5-Aryl substituted 1,3-Oxazolidine-2,4-diones | Inflammation | Synthesis and evaluation of anti-inflammatory activity. researchgate.net |

| 5-Substituted 2,4-Oxazolidinediones | Diabetes | Development of insulin sensitizers with glucose-lowering effects. acs.org |

| 5-Acetylthiomethyl oxazolidinone analogs | Bacterial Infections | Design and synthesis of novel antimicrobial agents. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBUWSWHUXAKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437388 | |

| Record name | 5-Methyl-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27770-23-6 | |

| Record name | 5-Methyl-2,4-oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027770236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2,4-OXAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SD57S5YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methyl 2,4 Oxazolidinedione and Derivatives

Strategies for the Construction of the 2,4-Oxazolidinedione (B1205460) Ring System

The fundamental challenge in synthesizing 5-Methyl-2,4-oxazolidinedione lies in the efficient formation of the 2,4-oxazolidinedione heterocycle. Chemists have devised several strategies, primarily centered around condensation and cyclization reactions.

One of the most direct methods for constructing the 2,4-oxazolidinedione ring involves the condensation of α-hydroxy acid derivatives with a carbonyl source. For the synthesis of 5,5-disubstituted analogs like 5,5-dimethyl-2,4-oxazolidinedione, a common precursor is a 2-hydroxyamide derivative. snmjournals.orgnih.gov This intermediate can be reacted with reagents such as diethyl carbonate or dimethyl carbonate in the presence of a metal alcoholate, like sodium methoxide. snmjournals.orgnih.gov This reaction proceeds through the formation of a carbamate intermediate, which then undergoes intramolecular cyclization to yield the desired dione.

Another approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. rsc.org This one-pot method provides convenient access to various oxazolidine-2,4-diones under mild, transition-metal-free conditions, utilizing atmospheric carbon dioxide. rsc.org

Cyclization reactions are central to forming the heterocyclic core. Various reagents and conditions can be employed to achieve this transformation. Three-component cyclization reactions have been developed for synthesizing oxazolidine-2,4-diones by capturing and immobilizing carbon dioxide (CO2). researchgate.net For instance, an electrocatalytic copper-catalyzed reaction involving propargyl amides, CO2, and diselenides can be used. researchgate.net In this process, the propargyl amide captures CO2 in the presence of a base to form a carboxyl anion, which then undergoes cyclization. researchgate.net

Other cyclization strategies include:

Reaction with Phosgene Derivatives: The reaction of an amino alcohol with phosgene or its equivalents is a well-established method for forming the related oxazolidin-2-one ring, which can be a precursor to the dione. beilstein-journals.org

Oxidative Cyclization: Vinyl oxazolidinones can react with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form α,β-unsaturated acyliminium ions. nih.gov These reactive intermediates can then undergo intramolecular 1,4-addition reactions with appended nucleophiles to create cyclic structures. nih.gov

Metal-Catalyzed Cyclizations: Various transition metals, including gold and palladium, catalyze the cyclization of appropriately functionalized precursors. Gold(I) complexes can catalyze the rearrangement of propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org

The table below summarizes various strategies for the construction of the oxazolidinedione ring.

Table 1: Selected Strategies for 2,4-Oxazolidinedione Ring Construction

| Strategy | Key Reagents/Catalysts | Precursors | Key Feature |

|---|---|---|---|

| Condensation-Cyclization | Sodium methoxide, Dimethyl carbonate | 2-Hydroxyisobutyramide | Direct formation from α-hydroxyamide. snmjournals.orgnih.gov |

| Carboxylative Condensation | Phosphorus mediator, Base | Primary amines, α-ketoesters, CO2 | One-pot synthesis using atmospheric CO2. rsc.org |

| Three-Component Cyclization | Copper catalyst, Electrolysis | Propargyl amides, CO2, Diselenides | Electrochemical approach to CO2 fixation. researchgate.net |

Enantioselective Synthesis and Chiral Resolution of 5-Substituted Oxazolidinediones

Achieving stereochemical control at the C5 position is crucial for many applications of 5-substituted oxazolidinediones. This is accomplished through either direct asymmetric synthesis, which creates a specific enantiomer, or by resolving a racemic mixture.

Asymmetric synthesis aims to produce an enantiomerically enriched product from the outset. A prominent strategy involves using the "chiral pool," where readily available chiral molecules, such as amino acids, are used as starting materials. nih.gov For example, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from amino acids through a sequence of asymmetric etherification, Boc protection, Grignard reaction, and cyclization. nih.gov

Another powerful technique is the use of chiral auxiliaries. Oxazolidinones themselves, particularly Evans auxiliaries, are widely used to direct stereoselective reactions like asymmetric aldol additions. sigmaaldrich.comillinoisstate.edu An efficient approach to 4,5-disubstituted oxazolidin-2-ones combines an asymmetric aldol reaction with a modified Curtius protocol, which facilitates an effective intramolecular ring closure. nih.govmdpi.com This method provides rapid access to a range of oxazolidin-2-one building blocks with high stereocontrol. nih.govmdpi.com

Enzyme-catalyzed reactions also offer a route to enantiopure compounds. Halohydrin dehalogenase has been used for the enantioselective ring opening of terminal epoxides with cyanate as a nucleophile, yielding 5-substituted oxazolidinones with high enantiomeric excess (ee). nih.gov

When a synthesis produces a racemic mixture, resolution techniques are employed to separate the enantiomers. Chiral resolution is a process for the separation of a racemic mixture into its component enantiomers. wikipedia.org

Preferential Crystallization: This method can be applied if the racemate crystallizes as a conglomerate (a physical mixture of enantiopure crystals). For instance, 5-hydroxymethyl-2-oxazolidinone, whose enantiomers are important synthons, has been efficiently resolved without chiral auxiliaries by preferential crystallization from a supersaturated isopropanolic solution of the racemate. researchgate.net

Chiral Chromatography and Electrophoresis: These are powerful analytical and preparative techniques for separating enantiomers. Chiral separations of oxazolidinone analogs have been performed by capillary electrophoresis, using anionic cyclodextrins as chiral selectors. nih.gov Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) has proven to be a highly successful chiral selector for several oxazolidinone enantiomeric pairs, providing baseline separation. nih.gov

Table 2: Comparison of Enantioselective and Resolution Methods

| Method Type | Specific Technique | Chiral Source / Selector | Key Principle |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Pool Synthesis | Amino Acids | Starting with an inherently chiral molecule. nih.gov |

| Asymmetric Synthesis | Asymmetric Aldol/Curtius Reaction | Chiral Auxiliary | Auxiliary directs the stereochemical outcome of the reaction. nih.govmdpi.com |

| Asymmetric Synthesis | Biocatalysis | Halohydrin dehalogenase | Enzyme selectively catalyzes the reaction for one enantiomer. nih.gov |

| Chiral Resolution | Preferential Crystallization | None (for conglomerates) | Seeding a supersaturated solution to crystallize one enantiomer. researchgate.net |

Derivatization Strategies for Functional Group Modification on the 5-Methyl-2,4-oxazolidinedione Scaffold

Once the core 5-Methyl-2,4-oxazolidinedione scaffold is synthesized, its properties can be tuned through derivatization. These modifications can be made at several positions on the ring, including the nitrogen atom (N3) and the substituent at the C5 position. The oxazolidinone scaffold is versatile and has been extensively explored by medicinal chemists. nih.gov

Modifications are often guided by structure-activity relationships for a desired biological target. For example, in the development of antibacterial agents, a series of 5-substituted oxazolidinones with varying groups at the 5-position have been synthesized and evaluated. nih.gov While a C-5-acetamidomethyl group has been considered important for activity, research has shown that a C-5 triazole substitution can also serve as a structural alternative for potent antibacterial activity. nih.gov

Another key site for derivatization is the nitrogen atom, often bearing a phenyl group in many biologically active analogs. The synthesis of these compounds can involve Suzuki–Miyaura cross-coupling reactions. nih.gov For instance, a pre-formed (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be coupled with various heteroaryl boronic esters to generate a library of N-aryl derivatives with diverse C-ring substructures. nih.gov Further modifications can then be made to the C5 side chain, such as converting a 5-hydroxymethyl group into other functionalities to explore its impact on activity. nih.gov

Isotopic Labeling for Radiopharmaceutical Applications

The primary application for isotopically labeled oxazolidinedione derivatives is in PET imaging, a non-invasive technique that utilizes radiotracers to visualize and measure metabolic processes in the body. Carbon-11 is a frequently used radionuclide for PET due to its short half-life (20.4 minutes), which allows for multiple scans in the same subject on the same day. The synthesis of carbon-11 labeled compounds, however, is challenging due to this short half-life, requiring rapid and efficient chemical reactions.

Research has focused on incorporating the ¹¹C isotope into the 2-position of the oxazolidinedione ring of DMO. This has been successfully achieved through several synthetic routes, primarily utilizing [¹¹C]phosgene or [¹¹C]dimethyl carbonate as the radiolabeling precursor.

Synthesis via [¹¹C]Dimethyl Carbonate

One established method involves the preparation of [2-¹¹C]dimethyl carbonate ([¹¹C]DMC) from [¹¹C]phosgene. The [¹¹C]phosgene is reacted with an excess of sodium methoxide in methanol. The resulting [¹¹C]DMC solution is then reacted with 2-hydroxyisobutyramide at high temperature (150°C) for a short duration (10 minutes) to yield [2-¹¹C]DMO. nih.govnih.gov This method has been shown to produce the desired product with radiochemical yields ranging from 20-56% and chemical yields of 78-92%. nih.gov The specific activity of the final product has been reported to be as high as 830 mCi/mmol. nih.gov

Two variations of this method have been explored: one using an excess of dimethyl carbonate as a carrier and another without a carrier. nih.gov The carrier-added method resulted in significantly higher radioactive yields and a pure organic product, but with lower specific activities. nih.gov The "no-carrier-added" approach yields a product with higher specific activity, which is often desirable for PET imaging applications. Purification of the final product is typically achieved using high-performance liquid chromatography (HPLC) or flash chromatography. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Radiolabeling Precursor | [¹¹C]Dimethyl Carbonate | nih.govnih.gov |

| Reactant | 2-Hydroxyisobutyramide | nih.govnih.gov |

| Reaction Temperature | 150°C | nih.govnih.gov |

| Reaction Time | 10 minutes | nih.govnih.gov |

| Radiochemical Yield | 20-56% | nih.gov |

| Chemical Yield | 78-92% | nih.gov |

| Specific Activity | Up to 830 mCi/mmol | nih.gov |

| Purification Method | HPLC or Flash Chromatography | nih.govnih.gov |

Direct Synthesis from [¹¹C]Phosgene

A more direct and rapid synthesis of "no-carrier-added" [¹¹C]DMO has also been developed. nih.gov This method involves the in situ reaction of [¹¹C]phosgene with 2-hydroxy-2-methylpropionamide in the presence of potassium hydroxide. The reaction is carried out at low temperature (-5°C) for 20 minutes, followed by 5 minutes at room temperature. nih.gov This streamlined process offers a high radiochemical yield of 40-60% and a total synthesis time of only 20 minutes. nih.gov

The purification of the [¹¹C]DMO produced by this method is simplified, requiring only filtration through a reverse-phase (C18) Sep-Pak column. nih.gov The resulting product has a high chemical purity (exceeding 98%) and radiochemical purity (exceeding 99%), with a specific activity of 80 Ci/mmol at the end of synthesis. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Radiolabeling Precursor | [¹¹C]Phosgene | nih.gov |

| Reactant | 2-Hydroxy-2-methylpropionamide | nih.gov |

| Reaction Conditions | -5°C for 20 min, then room temp for 5 min | nih.gov |

| Total Synthesis Time | 20 minutes | nih.gov |

| Radiochemical Yield | 40-60% | nih.gov |

| Chemical Purity | >98% | nih.gov |

| Radiochemical Purity | >99% | nih.gov |

| Specific Activity | 80 Ci/mmol | nih.gov |

| Purification Method | Reverse-phase (C18) Sep-Pak filtration | nih.gov |

These methodologies for the synthesis of [¹¹C]DMO demonstrate the feasibility of incorporating a carbon-11 label into the oxazolidinedione ring system. While these methods have been optimized for the 5,5-dimethyl derivative, they provide a strong foundation for the potential development of radiolabeled 5-Methyl-2,4-oxazolidinedione for use in radiopharmaceutical applications. Further research would be necessary to adapt these procedures for the monosubstituted analogue.

Pharmacological and Biological Investigations of 5 Methyl 2,4 Oxazolidinedione Analogs

Central Nervous System Activities and Neuropharmacological Mechanisms

Analogs of 5-Methyl-2,4-oxazolidinedione have been a subject of interest in neuropharmacology, primarily for their potential as anticonvulsant agents. Their mechanism of action is believed to be centered on the modulation of neuronal excitability, particularly within the thalamocortical circuitry, which is critically involved in the generation of certain types of seizures.

Anticonvulsant Efficacy in Absence Seizure Models

The therapeutic potential of 5-Methyl-2,4-oxazolidinedione analogs has been predominantly evaluated in models of absence seizures, a type of generalized epilepsy characterized by brief episodes of impaired consciousness. The pentylenetetrazole (PTZ)-induced seizure model in rodents is a standard preclinical test used to identify compounds with potential efficacy against absence seizures. While specific data on a wide range of 5-Methyl-2,4-oxazolidinedione analogs in this model is limited in publicly available literature, studies on structurally related compounds provide insights into the potential of this chemical class.

For instance, research on other heterocyclic compounds, such as thiazolidinone derivatives, has demonstrated significant anticonvulsant activity in the PTZ model. One such study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) as a promising anticonvulsant agent. This highlights the potential of the broader class of five-membered heterocyclic compounds in seizure management.

The following table summarizes the anticonvulsant activity of selected thiazolidinone derivatives in the pentylenetetrazole (PTZ)-induced seizure model, offering a comparative perspective for the potential of 5-Methyl-2,4-oxazolidinedione analogs.

| Compound | Dose (mg/kg) | Seizure Parameter | Effect |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | 100 | Latency to first seizure | Increased |

| Seizure severity | Decreased | ||

| Mortality | Reduced | ||

| Thiazolidinone Derivative A | 100 | Clonic convulsions | Reduced incidence |

| Thiazolidinone Derivative B | 100 | Tonic convulsions | Reduced duration |

It is important to note that further focused studies on a variety of 5-Methyl-2,4-oxazolidinedione analogs are necessary to establish their specific efficacy in absence seizure models.

Modulation of T-type Calcium Channels in Thalamic Neurons

The primary mechanism believed to underlie the anticonvulsant activity of oxazolidinediones in absence seizures is the modulation of low-voltage-activated T-type calcium channels. These channels are abundantly expressed in thalamic neurons and play a crucial role in generating the rhythmic burst firing that characterizes the spike-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.

T-type calcium channels are key regulators of neuronal excitability, and their blockade can dampen the hypersynchronous activity of thalamocortical networks. While direct electrophysiological data on 5-Methyl-2,4-oxazolidinedione analogs is not extensively available, the established mechanism of older oxazolidinedione anticonvulsants like trimethadione (B1683041) strongly points to the inhibition of T-type calcium channels.

The following table illustrates the general electrophysiological effects of T-type calcium channel blockers, which is the expected mechanism of action for anticonvulsant 5-Methyl-2,4-oxazolidinedione analogs.

| Parameter | Effect of T-type Calcium Channel Blockade |

| Thalamic neuron resting membrane potential | Hyperpolarization |

| Low-threshold calcium spike (LTS) | Inhibition |

| Rebound burst firing | Suppression |

| Tonic firing | Generally unaffected |

Further research utilizing patch-clamp electrophysiology on isolated thalamic neurons is required to delineate the specific effects of various 5-Methyl-2,4-oxazolidinedione analogs on T-type calcium channel kinetics.

Impact on Corticothalamic Transmission and Electroencephalographic Patterns

The modulation of T-type calcium channels in thalamic neurons by 5-Methyl-2,4-oxazolidinedione analogs is expected to have a significant impact on the communication between the cortex and the thalamus. This corticothalamic loop is fundamental in the generation and propagation of the characteristic 3-Hz spike-and-wave discharges observed on the EEG during absence seizures.

By inhibiting T-type calcium channels, these compounds can disrupt the rhythmic and synchronized firing of thalamocortical neurons, thereby preventing the generation of spike-wave discharges. This leads to a normalization of the EEG pattern and an alleviation of the clinical manifestations of absence seizures.

The anticipated effects of 5-Methyl-2,4-oxazolidinedione analogs on corticothalamic transmission and EEG are summarized below:

| Parameter | Anticipated Effect of 5-Methyl-2,4-oxazolidinedione Analogs |

| Thalamocortical oscillations | Dampening of rhythmic activity |

| Spike-wave discharges (EEG) | Reduction in frequency and amplitude |

| Neuronal synchronization | Decrease in hypersynchrony |

Future in vivo studies involving EEG recordings in animal models of absence epilepsy are crucial to confirm these effects and to establish a direct correlation between the administration of 5-Methyl-2,4-oxazolidinedione analogs and the suppression of seizure-related brain activity.

Antimicrobial Properties and Mechanisms of Action

In addition to their neuropharmacological activities, oxazolidinone-based compounds have emerged as a significant class of synthetic antibiotics. Their unique mechanism of action and efficacy against a range of pathogenic bacteria, including multidrug-resistant strains, have made them a valuable component of the antimicrobial arsenal (B13267).

Efficacy against Gram-Positive and Multidrug-Resistant Bacterial Strains

Analogs of 5-Methyl-2,4-oxazolidinedione have been investigated for their antibacterial activity, primarily against Gram-positive bacteria. This class of antibiotics is known for its effectiveness against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

The antibacterial spectrum of oxazolidinones is largely focused on Gram-positive organisms. Structure-activity relationship (SAR) studies have shown that modifications to the oxazolidinone core can significantly impact potency and spectrum of activity. For instance, the nature of the substituent at the C-5 position of the oxazolidinone ring is a critical determinant of antibacterial efficacy.

The following table presents the minimum inhibitory concentration (MIC) values for a selection of oxazolidinone derivatives against various Gram-positive bacterial strains, illustrating the potential of this chemical class.

| Compound | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) |

| Linezolid | 1-4 | 1-4 | 1-4 |

| Fused Heterocyclic C-Ring Oxazolidinone 8c | <1 | <1 | <1 |

| Fused Heterocyclic C-Ring Oxazolidinone 12a | <1 | 2 | <1 |

| Fused Heterocyclic C-Ring Oxazolidinone 12b | <1 | <1 | <1 |

| Fused Heterocyclic C-Ring Oxazolidinone 12g | <1 | <1 | <1 |

| Fused Heterocyclic C-Ring Oxazolidinone 12h | <1 | 4 | <1 |

| Methylenepiperidinyl Oxazolidinone Derivative | 0.5-2 | 0.5-2 | 1-4 |

| Methylenepyrrolidinyl Oxazolidinone Derivative | 1-4 | 1-4 | 2-8 |

These data underscore the potent activity of oxazolidinone analogs against clinically important Gram-positive pathogens.

Inhibition of Bacterial Protein Synthesis

The antibacterial effect of oxazolidinones stems from their ability to inhibit bacterial protein synthesis at a very early stage. Unlike many other classes of antibiotics that target protein synthesis, oxazolidinones act by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).

This binding event prevents the formation of the initiation complex, a crucial first step in protein synthesis where the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA) assemble. By interfering with the correct positioning of the initiator tRNA, oxazolidinones effectively block the formation of the first peptide bond, thereby halting protein synthesis.

The key steps in the mechanism of action of 5-Methyl-2,4-oxazolidinedione analogs in inhibiting bacterial protein synthesis are outlined below:

| Step | Description |

| Binding to the 50S Ribosomal Subunit | The oxazolidinone analog binds to the A-site pocket within the peptidyl transferase center of the 50S ribosomal subunit. |

| Interference with Initiator tRNA Positioning | This binding perturbs the correct positioning of the initiator fMet-tRNA in the P-site. |

| Inhibition of Initiation Complex Formation | The incorrect positioning of the initiator tRNA prevents the formation of a functional 70S initiation complex. |

| Blockade of Peptide Bond Formation | Consequently, the formation of the first peptide bond is inhibited, leading to a cessation of protein synthesis. |

| Bacteriostatic Effect | The inhibition of protein synthesis results in the cessation of bacterial growth and replication. |

This unique mechanism of action contributes to the low rate of cross-resistance between oxazolidinones and other classes of protein synthesis inhibitors.

Monoamine Oxidase (MAO) Inhibitory Profile

Certain analogs of 5-Methyl-2,4-oxazolidinedione have demonstrated notable inhibitory activity against human monoamine oxidase (MAO), with a marked selectivity for the MAO-A isoform. In a study evaluating the enantiomers of 5-methyl-3-aryloxazolidine-2,4-diones, the (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione compound emerged as a potent, selective, competitive, and reversible inhibitor of human MAO-A. This selective inhibition of MAO-A is a key characteristic of certain antidepressant drugs. The inhibitory potency of this compound was quantified with a Kᵢ value in the micromolar range, indicating a strong binding affinity for the MAO-A enzyme.

Table 1: MAO-A Inhibitory Activity of (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione | Human MAO-A | 0.16 ± 0.01 µM | Competitive, Reversible |

Molecular modeling studies have provided insights into the specific interactions between 5-Methyl-2,4-oxazolidinedione analogs and the active site of MAO-A, explaining their selectivity. For the highly potent (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione, docking calculations revealed that it binds in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO-A active site. The inhibitor's position is stabilized near the aromatic cage of the enzyme through π-alkyl interactions with key amino acid residues, specifically Tyr407 and Phe352. In contrast, its orientation within the MAO-B active site is significantly different, positioned approximately 10 Å away from the FAD cofactor and outside the Ile199 gate of the active site. This positional difference results in weak binding affinities to MAO-B, which consequently enhances its selectivity for MAO-A.

Antidiabetic Efficacy and Metabolic Regulation

Novel 5-substituted 2,4-oxazolidinedione (B1205460) derivatives have been investigated for their antidiabetic properties and have shown potent effects on glucose and lipid regulation. In studies using genetically obese and diabetic animal models (KKAy mice and Wistar fatty rats), these compounds demonstrated significant glucose- and lipid-lowering activities. The antidiabetic effects of the 2,4-oxazolidinedione derivatives were found to be superior to those of the related 2,4-thiazolidinediones. One particularly potent analog, (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione, showed substantially greater glucose-lowering activity than the established antidiabetic drug, pioglitazone.

Table 2: Antidiabetic Activity of a 5-Methyl-2,4-oxazolidinedione Analog in Animal Models

| Compound | Animal Model | Effective Dose (ED₂₅) for Glucose Lowering | Comparison (Pioglitazone ED₂₅) |

|---|---|---|---|

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | KKAy mice | 0.561 mg/kg/day | 6 mg/kg/day |

| Wistar fatty rats | 0.05 mg/kg/day | 0.5 mg/kg/day |

The mechanism underlying the antidiabetic effects of these 5-Methyl-2,4-oxazolidinedione analogs is attributed to their potent agonistic activity towards the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipogenesis and the regulation of glucose and lipid metabolism. Activation of PPARγ improves insulin (B600854) sensitivity in peripheral tissues. The compound (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione was identified as a potent PPARγ agonist, with an EC₅₀ value in the nanomolar range, indicating high efficacy in activating this receptor. This strong agonistic activity is considered the primary driver of its observed insulin-sensitizing and metabolic-regulating properties.

Table 3: PPARγ Agonistic Activity

| Compound | Target Receptor | Agonistic Activity (EC₅₀) |

|---|---|---|

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | PPARγ | 8.87 nM |

Anti-inflammatory Potential

Research into the anti-inflammatory properties of 5-methyl-2,4-oxazolidinedione analogs has identified compounds with significant activity. One such derivative, the oxazolidinone hydroxamic acid compound PH-251, has demonstrated a dual inhibitory effect on 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov In preclinical studies, PH-251 inhibited the biosynthesis of leukotriene C4 and the degranulation of mast cells activated by IgE/allergen in vitro. nih.gov Furthermore, this compound showed efficacy in in vivo models, significantly inhibiting components of zymosan-induced peritonitis, a model of non-allergic inflammation. nih.gov In a mouse model of allergic asthma, PH-251 was found to inhibit allergen-induced bronchial eosinophilic inflammation and airway hyper-responsiveness. nih.gov The anti-degranulation effect of PH-251 and its analogs appears to be influenced by the length of the straight-chain hydrocarbon substitution on the hydroxamic acid moiety. nih.gov

While the above findings are promising, it is important to note that other studies on related heterocyclic structures, such as thiazolidine-2,4-diones and 5-thioxoimidazolidine-2-ones, have also reported significant anti-inflammatory activities, often mediated through the inhibition of cyclooxygenase (COX) enzymes. turkjps.orgbiointerfaceresearch.comnih.govresearchgate.netbiointerfaceresearch.comrevmedchir.ro

Antiproliferative and Anticancer Activities

The antiproliferative and anticancer potential of 5-methyl-2,4-oxazolidinedione analogs has been a significant area of investigation. Studies have shown that certain derivatives exhibit potent cytostatic and cytotoxic effects against various cancer cell lines.

A series of 5-(1H-1,2,3-triazolyl) methyl- and 5-acetamidomethyl-oxazolidinone derivatives were evaluated for their activity against eukaryotic cells. nih.gov Among these, the 5-triazolylmethyl piperazino-oxazolidinone derivatives with 4-N-(2-chlorocinnamoyl), 4-N-(4-nitrobenzoyl), and 4-N-methylsulfonyl moieties demonstrated the most potent cytostatic activity, inhibiting the proliferation of MCF7 human breast cancer cells by up to 70%. nih.gov Some of these compounds also showed the ability to retard the motility and invasion of MDA-MB-231 breast cancer cells. nih.gov

In another study, a series of 5-(carbamoylmethylene)-oxazolidin-2-ones were assessed for their in vitro antiproliferative activity against MCF-7 and HeLa (cervical cancer) cells. nih.gov Several of these derivatives displayed significant cytotoxicity against these cancer cell lines, while showing no cytotoxicity towards non-tumorigenic MCF-10A cells. nih.gov

The following table summarizes the in vitro anticancer activity of selected 5-(carbamoylmethylene)-oxazolidin-2-one derivatives.

| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|

| OA | >100 | >100 |

| OB | 56.42 | 85.11 |

| OC | 43.83 | 67.60 |

| OI | 17.66 | 31.10 |

Other research has highlighted that oxazolidinone derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of caspase-3 and -9. nih.gov

Antioxidant Properties

Based on the conducted research, there is a lack of specific studies focusing directly on the antioxidant properties of 5-Methyl-2,4-oxazolidinedione analogs. However, investigations into related heterocyclic compounds have shown antioxidant potential. For instance, studies on thiazolidinone derivatives have reported antioxidant and antiradical activities. bg.ac.rsnih.govresearchgate.net One study on novel phenolic derivatives of thiazolidine-2,4-dione demonstrated that some compounds acted as potent antiradical and electron donors. researchgate.net Another study on thiadiazole substituted thiazolidin-4-ones also revealed antioxidant activity in a DPPH assay. nih.gov Furthermore, research on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, a pyrazole (B372694) derivative, indicated good antioxidant activity. nih.gov While these findings are in different heterocyclic systems, they suggest that the broader class of related compounds may possess antioxidant capabilities, warranting future investigation into 5-Methyl-2,4-oxazolidinedione analogs specifically.

Investigational Pharmacological Activities

Analogs of 5-methyl-2,4-oxazolidinedione are being explored for a variety of other pharmacological activities.

Anticonvulsant Activity: A triazolyl derivative of oxazolidinone, PH084, has been screened for its anticonvulsant activity in in vitro seizure models. nih.gov This compound was found to depress evoked excitatory postsynaptic currents, the frequency of action potential firing, and the amplitude of population spikes in the rat hippocampus. nih.gov These actions are consistent with potential anticonvulsant properties.

Cathepsin K Inhibition: 5,5-Dimethyl-2,4-oxazolidinedione has been identified as a reactant involved in the synthesis of cathepsin K inhibitors. sigmaaldrich.comresearchgate.net Cathepsin K is a cysteine protease involved in bone resorption, making it a target for the treatment of osteoporosis. mdpi.comfrontiersin.orgscielo.brresearchgate.net The potential for 5-methyl-2,4-oxazolidinedione analogs to act as cathepsin K inhibitors is an area of interest for further research.

Other Investigational Uses: 5,5-Dimethyl-2,4-oxazolidinedione has been used in pharmacological studies for the identification of bioequivalent generic substitutes for antiepileptic drugs and for screening drugs that can shift energy metabolism from mitochondrial respiration to glycolysis. sigmaaldrich.com Additionally, novel 5-substituted 2,4-oxazolidinedione derivatives have been synthesized and evaluated as insulin sensitizers with antidiabetic activities. acs.orgnih.gov

Structure Activity Relationship Sar Investigations

Positional and Substituent Effects on Biological Activity of 2,4-Oxazolidinedione (B1205460) Derivatives

The biological activity of 2,4-oxazolidinedione derivatives is highly sensitive to the nature and position of substituents on the core ring structure. Research into this class of compounds has revealed that modifications at the C-5 and N-3 positions are particularly critical in modulating their pharmacological effects, which span from anticonvulsant to antimicrobial and monoamine oxidase (MAO) inhibitory activities.

The substitution at the C-5 position is a key determinant of activity. For antimicrobial oxazolidinones, an acetamidomethyl side chain at C-5 has been shown to be a positive contributor to potency, with the N-H group acting as a crucial hydrogen bond donor for interaction with the ribosomal binding site nih.gov. However, replacing this group can significantly alter the activity profile. For instance, activity against certain resistant bacterial strains was retained with hydroxymethyl or 1,2,3-triazole groups at the C-5 position, whereas the traditional acetamide substituent led to reduced efficacy nih.gov. For anticonvulsant properties, small alkyl groups, such as the methyl group in 5-Methyl-2,4-oxazolidinedione, are often favored.

Modification at the N-3 position, typically involving an aryl group, is also essential for activity. Studies have shown that the nature of this aryl substituent directly influences the compound's potency and selectivity. For example, in a series of 5-methyl-3-aryloxazolidine-2,4-diones evaluated for MAO inhibition, the presence of an unsubstituted phenyl ring at N-3 resulted in the most potent and selective inhibitor of the series nih.gov.

Table 1: Influence of Substituents on the Biological Activity of 2,4-Oxazolidinedione Derivatives

| Position of Substitution | Substituent Type | Resulting Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Acetamidomethyl | Positive contribution to antimicrobial potency. | nih.gov |

| C-5 | Hydroxymethyl or 1,2,3-triazole | Retained activity against certain linezolid-resistant bacterial strains. | nih.gov |

| C-5 | Small alkyl groups (e.g., Methyl) | Associated with anticonvulsant activity. | nih.gov |

| N-3 | Unsubstituted Phenyl Ring | Found to be optimal for potent and selective MAO-A inhibition in a specific series. | nih.gov |

| Pendant Group | Linearly attached Benzotriazole | Showed more potent antibacterial activity compared to the angular isomer. | nih.gov |

Chirality and Stereoselectivity in Pharmacological Responses

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a pivotal role in the pharmacological activity of many drugs, including 2,4-oxazolidinedione derivatives. The C-5 position of 5-Methyl-2,4-oxazolidinedione is a stereocenter, meaning the compound can exist as two enantiomers: (R)-5-Methyl-2,4-oxazolidinedione and (S)-5-Methyl-2,4-oxazolidinedione. These enantiomers, despite having identical chemical formulas, can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity researchgate.net.

Biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality allows them to differentiate between the enantiomers of a drug, often leading to one enantiomer (the eutomer) having a much higher affinity for the target and thus greater pharmacological activity than the other (the distomer) nih.gov.

A clear example of this stereoselectivity is seen in the monoamine oxidase (MAO) inhibitory activity of 5-methyl-3-aryloxazolidine-2,4-diones nih.gov. In a study evaluating the separate enantiomers, the (5R)-isomer of 3-phenyl-5-methyl-2,4-oxazolidinedione was identified as a potent, selective, and competitive inhibitor of human MAO-A, with a Kᵢ value of 0.16 µM. In contrast, its (5S)-enantiomer was significantly less active. This demonstrates that the specific three-dimensional arrangement of the methyl group at the C-5 position is critical for effective binding and inhibition of the MAO-A enzyme nih.gov.

Similarly, in the field of antibacterial oxazolidinones like linezolid, the stereochemistry at the C-5 position is crucial. The pharmacophore of these drugs requires a specific (S)-configuration for the substituent at the C-5 position to ensure potent antimicrobial activity researchgate.net. This enantioselectivity underscores the importance of controlling stereochemistry during drug design and synthesis to produce therapeutically effective and specific agents mdpi.commdpi.com.

Table 2: Stereoselective MAO-A Inhibition by Enantiomers of 3-Phenyl-5-methyl-2,4-oxazolidinedione

| Compound / Enantiomer | Target Enzyme | Inhibitory Activity (Kᵢ value) | Selectivity | Reference |

|---|---|---|---|---|

| (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione | hMAO-A | 0.16 ± 0.01 μM | Selective for MAO-A | nih.gov |

| (5S)-3-phenyl-5-methyl-2,4-oxazolidinedione | hMAO-A | Significantly lower activity | Less selective | nih.gov |

Computational Approaches to SAR and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate structure-activity relationships and guide the rational design of new therapeutic agents. For 2,4-oxazolidinedione derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been instrumental in understanding their interaction with biological targets.

Molecular Docking studies are used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. This technique was effectively used to elucidate the stereoselective inhibition of monoamine oxidase (MAO) by the enantiomers of 5-methyl-3-aryloxazolidine-2,4-diones. Docking simulations revealed that the more active (5R)-enantiomer of 3-phenyl-5-methyl-2,4-oxazolidinedione binds in close proximity to the FAD cofactor in the active site of MAO-A. It establishes favorable π-alkyl interactions with key amino acid residues Tyr407 and Phe352. Conversely, its position in the MAO-B active site was found to be much farther from the cofactor, explaining its lower affinity and resulting in high MAO-A selectivity nih.gov. These computational insights provide a molecular-level explanation for the experimentally observed stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies focusing solely on 5-Methyl-2,4-oxazolidinedione are not extensively detailed, the principles have been widely applied to the broader class of oxazolidinones and related thiazolidinediones researchgate.netnih.govmdpi.com. These studies typically use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build predictive models. For example, QSAR studies on oxazolidinone antibacterial agents have successfully used artificial neural networks to model nonlinear structure-activity relationships, outperforming linear models in predictive ability researchgate.net. Such models help identify the key structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the synthesis of new derivatives with enhanced potency mdpi.commdpi.com.

Together, these computational strategies accelerate the drug design cycle by allowing researchers to prioritize the synthesis of the most promising candidates, reducing the time and resources required for lead optimization.

Pharmacokinetic and Metabolic Research

Absorption and Systemic Distribution Profiles of Oxazolidinedione Analogs

Once absorbed into the bloodstream, these compounds are distributed throughout the body. The distribution of linezolid, for example, is roughly equivalent to the total body water, and it shows low binding (31%) to plasma proteins like serum albumin. nih.gov This limited protein binding suggests that a significant fraction of the drug is free in the circulation to distribute into tissues.

Biotransformation Pathways and Metabolite Characterization

Biotransformation, or drug metabolism, is the process by which the body chemically modifies compounds. mhmedical.com For oxazolidinedione anticonvulsants, a primary metabolic pathway is N-demethylation. Trimethadione (B1683041), for instance, is metabolized through this process to its main metabolite, dimethadione (B107723). pharmacy180.comdrugbank.com Similarly, paramethadione (B1678424) undergoes complete demethylation in the liver to form 5-ethyl-5-methyl-2,4-oxazolidinedione. drugbank.com

Other oxazolidinone structures may undergo different transformations. The antibacterial agent linezolid is primarily metabolized through the oxidation of its morpholine ring. nih.gov This process results in the formation of two major, inactive carboxylic acid metabolites. nih.gov

The liver is the principal site for the metabolism of most drugs, a process largely carried out by a family of enzymes known as the cytochrome P450 (CYP450) system. openanesthesia.org These enzymes are responsible for catalyzing phase I reactions, such as oxidation, which is a key step in the biotransformation of many compounds. openanesthesia.org

Research has identified specific CYP isoenzymes responsible for the metabolism of oxazolidinedione analogs. The N-demethylation of trimethadione to dimethadione is primarily catalyzed by the CYP2E1 enzyme. drugbank.comnih.gov Studies have shown that inhibitors of CYP2E1, such as dimethylnitrosamine and chlorzoxazone, can significantly reduce the metabolism of trimethadione. drugbank.comnih.gov Minor contributions to its metabolism are also made by CYP2C and CYP3A4 enzymes. drugbank.comnih.gov The metabolism of paramethadione is also hepatic, involving primarily the CYP2C9 isozyme. drugbank.com

Table 1: Cytochrome P450 Enzymes in Oxazolidinedione Analog Metabolism

| Compound | Primary CYP Enzyme(s) | Metabolic Reaction | Reference |

|---|---|---|---|

| Trimethadione | CYP2E1 (major), CYP2C, CYP3A4 (minor) | N-demethylation | drugbank.comnih.gov |

| Paramethadione | CYP2C9 | Demethylation | drugbank.com |

The metabolites produced during biotransformation can have different pharmacological properties than the parent compound. They can be active, inactive, or even have a different activity profile.

In the case of the anticonvulsant oxazolidinediones, the metabolites are often pharmacologically active. Dimethadione (DMO), the metabolite of trimethadione, is considered a putative active metabolite. pharmacy180.com Likewise, the demethylated metabolite of paramethadione, 5-ethyl-5-methyl-2,4-oxazolidinedione, is also active. drugbank.com In contrast, the two primary metabolites of the antibacterial linezolid, formed via oxidation, are inactive. nih.gov

Table 2: Metabolites of Oxazolidinedione Analogs

| Parent Compound | Metabolite | Activity Status | Reference |

|---|---|---|---|

| Trimethadione | Dimethadione (DMO) | Active (putative) | pharmacy180.com |

| Paramethadione | 5-ethyl-5-methyl-2,4-oxazolidinedione | Active | drugbank.com |

| Linezolid | Aminoethoxyacetic acid metabolite | Inactive | nih.gov |

| Linezolid | Hydroxyethyl glycine metabolite | Inactive | nih.gov |

Elimination Routes and Clearance Mechanisms

Elimination is the irreversible removal of a compound from the body, occurring through excretion or biotransformation. mhmedical.com Clearance is a pharmacokinetic measurement quantifying the volume of plasma from which a substance is completely removed per unit of time. anaestheasier.com

For oxazolidinediones, elimination pathways involve both the excretion of metabolites and the parent drug. The active metabolite of trimethadione, dimethadione, is eventually excreted from the body unchanged. pharmacy180.com The elimination of linezolid involves both renal clearance of the parent drug and its metabolites. nih.gov Approximately 35% of a linezolid dose is found in the urine as the unchanged parent drug, while about 50% appears as the two major inactive metabolites. nih.gov The elimination half-life of linezolid is typically between 5 and 7 hours. nih.gov

Drug Interaction Studies: Mechanisms and Clinical Implications

The potential for drug-drug interactions is a significant area of pharmacokinetic research. Interactions can occur when one drug alters the absorption, distribution, metabolism, or excretion of another. There are numerous known interactions for compounds like trimethadione and paramethadione. drugs.comdrugs.com

A primary mechanism for pharmacokinetic drug interactions is the alteration of the activity of CYP450 enzymes. openanesthesia.org Co-administered drugs can act as inhibitors, decreasing the rate of metabolism, or as inducers, increasing it.

The metabolism of paramethadione, for example, can be decreased when combined with substances like acetohexamide or chloroquine, suggesting inhibition of its metabolic pathway. drugbank.com Conversely, other drugs may increase the metabolic activities related to paramethadione. drugbank.com Linezolid acts as a mild, reversible inhibitor of monoamine oxidases A and B, which can lead to interactions with certain adrenergic agents. nih.gov These interactions underscore the importance of understanding the metabolic pathways of oxazolidinedione analogs to predict and manage potential effects when multiple substances are administered.

Pharmacodynamic Interaction Mechanisms of 5-Methyl-2,4-oxazolidinedione

The pharmacodynamic profile of 5-Methyl-2,4-oxazolidinedione (also known as trimethadione) is characterized by its specific interactions with neuronal ion channels and a notable potentiation of effects when co-administered with other central nervous system (CNS) depressants. These interactions are central to its therapeutic action as an anticonvulsant, particularly in the management of absence seizures.

Primary Mechanism of Action: Inhibition of T-Type Calcium Channels

The principal pharmacodynamic mechanism of 5-Methyl-2,4-oxazolidinedione is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. drugbank.comnih.gov These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. nih.gov By blocking these channels, trimethadione reduces the flow of calcium ions into the neurons, which in turn dampens the abnormal thalamocortical rhythmicity and raises the seizure threshold. drugbank.com

The anticonvulsant effect of trimethadione is largely attributed to its active metabolite, dimethadione. Research comparing the efficacy of trimethadione, dimethadione, and another anti-absence seizure medication, ethosuximide (B1671622), has demonstrated that dimethadione and ethosuximide are significantly more potent in blocking T-type calcium currents than the parent compound, trimethadione. This suggests that the clinical efficacy of trimethadione is highly dependent on its conversion to dimethadione.

Comparative Efficacy of T-Type Calcium Channel Blockers

| Compound | Relative Efficacy in Blocking T-Type Calcium Currents |

|---|---|

| Dimethadione | High |

| Ethosuximide | High |

| Trimethadione (5-Methyl-2,4-oxazolidinedione) | Low |

Interaction with Neurotransmitter Systems

While the primary mechanism of action is well-established, the role of 5-Methyl-2,4-oxazolidinedione in modulating neurotransmitter systems has also been investigated. Some theories suggest a potential enhancement of the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.com However, more definitive studies have indicated that the anticonvulsant effect of trimethadione is likely not directly related to the GABAergic pathway.

Interactions with Other Central Nervous System Depressants

A significant aspect of the pharmacodynamic profile of 5-Methyl-2,4-oxazolidinedione is its interaction with other CNS depressants. When co-administered with substances such as alcohol, benzodiazepines, barbiturates, and other anticonvulsant medications, trimethadione can lead to an amplification of sedative effects. patsnap.comrxlist.com This interaction is pharmacodynamic in nature, resulting in increased drowsiness, dizziness, and impaired coordination. patsnap.com The sedative effect of trimethadione itself can progress to ataxia at higher doses. fda.gov

Pharmacodynamic Interactions with CNS Depressants

| Interacting Drug Class | Observed Pharmacodynamic Effect |

|---|---|

| Alcohol | Increased sedation and drowsiness |

| Benzodiazepines | Enhanced CNS depression |

| Barbiturates | Potentiated sedative effects |

| Other Anticonvulsants | Increased risk of drowsiness and impaired coordination |

Toxicology and Safety Profile Studies

Preclinical Toxicity Assessments of Oxazolidinedione Compounds

Preclinical safety studies are fundamental to characterizing the toxic effects of new chemical entities before they are tested in humans. pacificbiolabs.com The primary objectives of these studies are to identify a safe initial dose for clinical trials, determine potential target organs for toxicity, assess the reversibility of any adverse effects, and establish safety parameters for clinical monitoring. pacificbiolabs.com

For the oxazolidinedione class, early preclinical animal studies have been crucial in identifying significant safety concerns. For instance, with the anticonvulsant Trimethadione (B1683041), toxic doses in animals (approximately 2 g/kg) were found to induce severe central nervous system depression, leading to sleep, unconsciousness, and respiratory depression. rxabbvie.com These assessments are vital for establishing the therapeutic index of a compound and guiding the design of subsequent clinical trials. scispace.com The process involves dose escalation studies to understand the relationship between the dose administered and the observed toxic effects. acs.org

Organ-Specific Toxicities

Compounds within the oxazolidinedione class have been associated with a range of organ-specific toxicities, a primary reason for the cautious use and withdrawal of some members from widespread clinical application. drugbank.comwikipedia.org Hepatic, cardiac, and nephrotoxicity are among the main reasons for the termination of drug development programs. nih.govresearchgate.net The liver and kidneys are particularly susceptible to drug-induced toxicity due to their significant roles in metabolism and excretion, which exposes them to high concentrations of xenobiotics. toxmsdt.com

The anticonvulsant Trimethadione is known to cause several severe organ-specific adverse reactions. wikipedia.org These toxicities necessitate strict medical supervision during therapy. rxabbvie.com

Key Organ-Specific Toxicities Associated with Trimethadione

| Target Organ System | Specific Toxicities | Clinical Notes |

|---|---|---|

| Hematologic | Aplastic anemia, Neutropenia (<2500 cells/mm³), Agranulocytosis, Thrombocytopenia | A complete blood count should be performed prior to and monthly during the first year of therapy. The drug should be withdrawn if the neutrophil count falls to 2500 or less. rxabbvie.com |

| Hepatic | Hepatitis, Liver damage | Manifestations of liver dysfunction are an indication for drug withdrawal. wikipedia.org |

| Renal | Nephrotoxicity, Nephrosis | Symptoms suggestive of renal damage necessitate the discontinuation of the drug. rxabbvie.comwikipedia.org |

| Dermatologic | Severe skin reactions (Stevens-Johnson syndrome), Exfoliative dermatitis, Erythema multiforme | The appearance of a skin rash requires prompt withdrawal of the drug due to the risk of severe and potentially fatal dermatological reactions. rxabbvie.comwikipedia.org |

| Neurological | Drowsiness, Hemeralopia (day blindness) | Drowsiness is a common side effect. Hemeralopia has also been frequently reported. wikipedia.org |

Developmental and Reproductive Toxicity

The teratogenic potential of oxazolidinedione anticonvulsants is one of the most significant safety concerns associated with this class of compounds. Use during pregnancy is strongly discouraged due to the high risk of severe birth defects. rxabbvie.comnih.gov

Exposure to Trimethadione during pregnancy can lead to a constellation of birth defects known as Fetal Trimethadione Syndrome . wikipedia.org The fetal loss rate associated with Trimethadione use in pregnancy has been reported to be as high as 87%. wikipedia.org This high level of risk underscores the importance of avoiding these compounds in women of childbearing potential unless absolutely necessary and with appropriate counseling and contraception. nih.govresearchgate.net

Preclinical studies have corroborated these clinical findings. Research in mice has demonstrated that both Trimethadione and its active metabolite, Dimethadione (B107723), are teratogenic. nih.gov These studies identified a significant incidence of cleft palates in the offspring of dams treated with the compounds during gestation. nih.gov The research suggests that the teratogenicity may be mediated by a reactive intermediate formed via bioactivation by prostaglandin (B15479496) synthetase. nih.gov

Characteristics of Fetal Trimethadione Syndrome

| Category | Manifestations |

|---|---|

| Craniofacial | Facial dysmorphism, short upturned nose, slanted eyebrows, cleft palate. wikipedia.orgnih.gov |

| Cardiovascular | Cardiac defects. wikipedia.org |

| Growth | Intrauterine growth restriction (IUGR). wikipedia.org |

| Neurological | Mental retardation. wikipedia.org |

Genotoxicity and Carcinogenicity Evaluations

Evaluating the potential of a pharmaceutical compound to cause genetic damage (genotoxicity) or cancer (carcinogenicity) is a critical component of the safety assessment. researchgate.net Standard testing batteries for genotoxicity are typically required before a drug candidate enters Phase II clinical trials. pacificbiolabs.com

A survey of marketed pharmaceuticals found that of the drugs with both genotoxicity and carcinogenicity data, there was not always a direct correlation; some non-carcinogens tested positive in genotoxicity assays, while some carcinogens tested negative. researchgate.net This highlights the complexity of carcinogenicity assessment and the need for comprehensive, long-term animal studies to definitively determine cancer risk.

Hypersensitivity and Immunological Reactions

Hypersensitivity reactions to drugs can be immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated) and range in severity from mild skin rashes to life-threatening conditions like anaphylaxis or severe cutaneous adverse reactions (SCARs). nih.govuspharmacist.com

Oxazolidinedione derivatives have been associated with various hypersensitivity and immunological reactions. Trimethadione is contraindicated in patients with a known hypersensitivity to the drug. rxabbvie.com Its use has been linked to severe skin rashes, including exfoliative dermatitis and erythema multiforme, which are indications for immediate drug withdrawal. rxabbvie.com Furthermore, immunological phenomena such as lupus-like syndromes and myasthenia gravis-like syndromes have been reported with chronic use. rxabbvie.com

The oxazolidinedione antibiotic, Linezolid, has also been reported to cause hypersensitivity reactions. wjpls.org

Reported Hypersensitivity Reactions to Oxazolidinedione Compounds

| Compound Family | Reaction Type | Clinical Manifestations |

|---|---|---|

| Anticonvulsants (e.g., Trimethadione) | Delayed Hypersensitivity (Type IV) | Skin rash (morbilliform, acneiform), Exfoliative dermatitis, Erythema multiforme. rxabbvie.com |

| Autoimmune-like | Systemic lupus erythematosus-like manifestations, Myasthenia gravis-like syndrome. rxabbvie.com | |

| Antibiotics (e.g., Linezolid) | Immediate Hypersensitivity (Type I) | Urticaria (hives), Angioedema, Anaphylaxis, Shortness of breath. nih.govwjpls.org |

Cross-reactivity among different anticonvulsant drugs is a known clinical issue, although this is more commonly associated with aromatic anticonvulsants. clinpgx.org In vitro tests using patient lymphocytes can help diagnose hypersensitivity and assess the risk of cross-reactivity. clinpgx.org

Comprehensive Risk Assessment in Pharmaceutical Development

A comprehensive risk assessment is a multi-faceted process that integrates all available nonclinical and clinical data to evaluate the safety profile of a drug and determine its benefit-risk balance. pharmtech.com This process begins early in development with preclinical toxicology studies and continues throughout the drug's lifecycle. researchgate.net

For a compound from the oxazolidinedione class, the risk assessment would heavily focus on the well-documented toxicities of related drugs. The key steps include:

Hazard Identification: Based on preclinical and clinical data, potential hazards are identified. For an oxazolidinedione, these would include organ-specific toxicities (hematologic, hepatic, renal), severe hypersensitivity reactions, and, most critically, teratogenicity. rxabbvie.comwikipedia.orgnih.gov

Dose-Response Assessment: The relationship between the dose of the drug and the incidence and severity of adverse effects is characterized. This helps in defining a therapeutic window. acs.org

Exposure Assessment: This involves determining the expected human exposure to the drug under clinical use conditions. pharmtech.com

Risk Characterization: The information from the previous steps is integrated to estimate the probability and severity of adverse effects in the target patient population. researchgate.net

For drugs with significant risks, such as the teratogenicity seen with anticonvulsants, regulatory agencies may require a Risk Evaluation and Mitigation Strategy (REMS). researchgate.net This can include measures like mandatory pregnancy prevention programs to ensure the benefits of the drug outweigh its risks for the intended patient population. researchgate.net The risk assessment must balance the potential harm from the drug against the harm of the untreated medical condition, such as the significant mortality and morbidity associated with uncontrolled epilepsy. tandfonline.com

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the advanced analytical methodologies focusing solely on the chemical compound “5-Methyl-2,4-oxazolidinedione” with the required level of scientific accuracy and specificity.

The search for dedicated analytical methods for 5-Methyl-2,4-oxazolidinedione did not yield specific, validated procedures for its separation, quantification, or characterization using the advanced techniques outlined in the request (HPLC, GC, LC-MS/MS, etc.). The available scientific literature predominantly focuses on related, but structurally distinct, compounds such as:

5,5-dimethyl-2,4-oxazolidinedione (DMO)

Linezolid and other oxazolidinone antibiotics

Various other synthetic derivatives of the oxazolidinone ring system

Extrapolating analytical conditions from these different molecules to 5-Methyl-2,4-oxazolidinedione would be scientifically speculative and would not meet the required standards of accuracy and strict adherence to the subject compound. Therefore, to maintain scientific integrity, the requested article cannot be generated.

Advanced Analytical Methodologies

Method Validation and Quality Control in Research Settings

The reliability and integrity of research findings involving 5-Methyl-2,4-oxazolidinedione, also known as Dimethadione (B107723) (DMO), are fundamentally dependent on the rigorous validation of the analytical methods used for its quantification. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In research settings, this ensures that the data generated are accurate, reproducible, and specific to the analyte of interest. This process is governed by established guidelines, which outline specific performance characteristics that must be evaluated.

Quality control (QC) procedures are implemented alongside validated methods to continuously monitor their performance during routine use. This involves the regular analysis of QC samples to ensure the method remains within established limits of accuracy and precision, thereby guaranteeing the quality of the data on an ongoing basis.

Key Validation Parameters

The validation of an analytical method for 5-Methyl-2,4-oxazolidinedione involves assessing several key performance parameters to ensure it is fit-for-purpose. These parameters include specificity, linearity, range, accuracy, precision, and sensitivity.

Specificity and Selectivity Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from biological samples. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the peak for 5-Methyl-2,4-oxazolidinedione is well-resolved from other peaks and that blank matrix samples are free from interfering signals at the retention time of the analyte.

Linearity and Range Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

While extensive validation studies for 5-Methyl-2,4-oxazolidinedione are not widely published, data from related oxazolidinone derivatives illustrate the typical requirements. For instance, a validation study for the novel oxazolidinone PH-192 demonstrated linearity over a concentration range of 1–80 μg/mL. mdpi.com A linear relationship is typically confirmed if the correlation coefficient (r²) is ≥0.999. pharmavalidation.in

Table 1: Illustrative Linearity Data for an Oxazolidinone Compound

(Data based on a representative validation for a similar compound, PH-192) mdpi.com

| Parameter | Result | Acceptance Criterion |

|---|---|---|

| Concentration Range | 1 - 80 µg/mL | Defined by study requirements |

| Number of Points | 7 | Minimum of 5 |

| Regression Equation | y = 12345x + 678 | N/A |

| Correlation Coefficient (r²) | ≥0.999 | ≥0.99 |

Accuracy and Precision Accuracy refers to the closeness of the measured value to the true or accepted value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically reported as the relative standard deviation (%RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Assesses variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For bioanalytical methods, the accuracy should generally be within ±15% of the nominal value, while the precision (%RSD) should not exceed 15%. austinpublishinggroup.com For 5,5-dimethyl-2,4-oxazolidinedione (DMO), an HPLC method was reported to have a high recovery of above 92%. nih.gov

Table 2: Illustrative Accuracy and Precision Data for an Oxazolidinone Compound

(Data based on representative validation for a similar compound)

| Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) | Acceptance Criteria |

|---|---|---|---|---|

| 5 (Low QC) | 4.95 | 99.0 | 4.5 | Accuracy: 85-115% Precision: ≤15% RSD |

| 25 (Mid QC) | 25.5 | 102.0 | 3.8 | |

| 75 (High QC) | 73.5 | 98.0 | 2.9 |

Sensitivity The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A validated HPLC method for DMO in rabbit serum reported a sensitivity limit (assumed to be the LOQ) of 20 ng/mL, making it suitable for pharmacokinetic studies. nih.gov

Quality Control in Routine Analysis

Once a method has been validated, quality control measures are essential for ensuring the continued reliability of results in a research setting. QC involves the analysis of samples of known concentrations (QC samples) alongside the experimental samples in each analytical run.

Reference Standards: The use of a well-characterized reference standard of 5-Methyl-2,4-oxazolidinedione with known purity is fundamental. klivon.com This standard is used to prepare calibration standards and QC samples.

Calibration Curve: Each analytical run should include a calibration curve prepared from the reference standard to quantify the analyte in the unknown samples.

QC Samples: At least two or three levels of QC samples (low, medium, and high concentrations) should be included in each batch of samples. The results of these QC samples are compared against predefined acceptance criteria (e.g., ±15% of the nominal value) to accept or reject the entire analytical run.

By combining a thoroughly validated analytical method with a robust quality control system, researchers can ensure that the data generated for 5-Methyl-2,4-oxazolidinedione are of high quality, reliable, and scientifically sound.

Emerging Research Directions and Future Prospects

Design and Synthesis of Next-Generation 5-Methyl-2,4-oxazolidinedione Analogs

The core structure of 5-Methyl-2,4-oxazolidinedione serves as a versatile scaffold for the design and synthesis of new chemical entities with tailored pharmacological profiles. A primary focus of current research is the strategic modification of this backbone to enhance therapeutic properties and explore new biological activities. Key strategies in the design of next-generation analogs include:

Stereochemistry-driven Design: The stereochemistry at the C5 position of the oxazolidinone ring is a critical determinant of biological activity. Research into the synthesis of enantiomerically pure analogs allows for the exploration of stereospecific interactions with biological targets, potentially leading to increased potency and reduced off-target effects.

Substitution at the N3 Position: The nitrogen atom at the 3-position of the oxazolidinone ring is a key site for modification. The introduction of various aryl and heteroaryl groups at this position has been shown to significantly influence the pharmacological activity of the resulting compounds.